molecular formula C9H4F5N B3023587 4-(Pentafluoroethyl)benzonitrile CAS No. 128273-61-0

4-(Pentafluoroethyl)benzonitrile

Cat. No. B3023587
Key on ui cas rn: 128273-61-0
M. Wt: 221.13 g/mol
InChI Key: RTEHQGJAXQGXIW-UHFFFAOYSA-N
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Patent
US07745477B2

Procedure details

A mixture of 4-pentafluoroethyl-benzonitrile (2.98 g, 13.5 mmol) and potassium hydroxide (3.03 g, 54.0 mmol) in water (40 mL) and ethanol (20 mL) was heated at reflux for 16 h. After cooling, the solution was partitioned between 1 M aq. hydrochloric acid solution and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) produced the title compound (2.76 g, 85%). White solid, MS (ISP) 238.9 (M−H)−.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([C:7]1[CH:14]=[CH:13][C:10]([C:11]#N)=[CH:9][CH:8]=1)[C:3]([F:6])([F:5])[F:4].[OH-:16].[K+].[OH2:18]>C(O)C>[F:1][C:2]([F:15])([C:7]1[CH:14]=[CH:13][C:10]([C:11]([OH:18])=[O:16])=[CH:9][CH:8]=1)[C:3]([F:6])([F:5])[F:4] |f:1.2|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC=C(C#N)C=C1)F
Name
Quantity
3.03 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between 1 M aq. hydrochloric acid solution and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=CC=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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